molecular formula C5H8ClNO B1271662 1-Azetidin-1-yl-2-chloro-ethanone CAS No. 63177-41-3

1-Azetidin-1-yl-2-chloro-ethanone

Cat. No.: B1271662
CAS No.: 63177-41-3
M. Wt: 133.57 g/mol
InChI Key: DLDWKQVABUJWBD-UHFFFAOYSA-N
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Description

1-Azetidin-1-yl-2-chloro-ethanone is a chemical compound with the molecular formula C5H8ClNO and a molecular weight of 133.58 g/mol It is a member of the azetidine family, which are four-membered nitrogen-containing heterocycles

Preparation Methods

The synthesis of 1-Azetidin-1-yl-2-chloro-ethanone typically involves the reaction of azetidine with chloroacetyl chloride. The reaction is carried out under an inert atmosphere to prevent unwanted side reactions. The general reaction scheme is as follows:

Azetidine+Chloroacetyl chlorideThis compound\text{Azetidine} + \text{Chloroacetyl chloride} \rightarrow \text{this compound} Azetidine+Chloroacetyl chloride→this compound

The reaction is usually performed in an organic solvent such as dichloromethane or tetrahydrofuran, and the temperature is maintained at low levels to control the reaction rate . Industrial production methods may involve similar reaction conditions but on a larger scale, with additional purification steps to ensure the desired product’s quality and purity.

Chemical Reactions Analysis

1-Azetidin-1-yl-2-chloro-ethanone undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

    Cyclization Reactions: The azetidine ring can participate in cyclization reactions to form larger ring systems.

Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various acids and bases . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Azetidin-1-yl-2-chloro-ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Azetidin-1-yl-2-chloro-ethanone involves its ability to act as an electrophile due to the presence of the chloro group. This makes it reactive towards nucleophiles, allowing it to form covalent bonds with various biological molecules. The azetidine ring’s strain also contributes to its reactivity, making it a useful intermediate in various chemical reactions .

Comparison with Similar Compounds

1-Azetidin-1-yl-2-chloro-ethanone can be compared to other azetidine derivatives, such as:

    Azetidine-2-one: Known for its use in the synthesis of β-lactam antibiotics.

    Azetidine-3-carboxylic acid: Used in peptide synthesis and as a proline analog.

The uniqueness of this compound lies in its chloro group, which imparts distinct reactivity and potential for further functionalization .

Properties

IUPAC Name

1-(azetidin-1-yl)-2-chloroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8ClNO/c6-4-5(8)7-2-1-3-7/h1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLDWKQVABUJWBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20368912
Record name 1-Azetidin-1-yl-2-chloro-ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20368912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63177-41-3
Record name 1-Azetidin-1-yl-2-chloro-ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20368912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(azetidin-1-yl)-2-chloroethan-1-one
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